

physicochemical characteristics of 6-Chloro-2-hydroxyquinoline

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Compound of Interest

Compound Name: 6-Chloro-2-hydroxyquinoline

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An In-depth Technical Guide to the Physicochemical Characteristics of **6-Chloro-2-hydroxyquinoline**

Abstract

6-Chloro-2-hydroxyquinoline is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Recognized as a crucial scaffold, its derivatives have shown potential in a variety of therapeutic areas, notably as kinase inhibitors for cancer therapy.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical characteristics of **6-Chloro-2-hydroxyquinoline**. We will delve into its structural properties, with a critical focus on the governing principle of lactam-lactim tautomerism, which dictates its spectral and solubility behavior. Furthermore, this document furnishes detailed, field-proven experimental protocols for its characterization, including solubility determination and spectroscopic analysis. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their work.

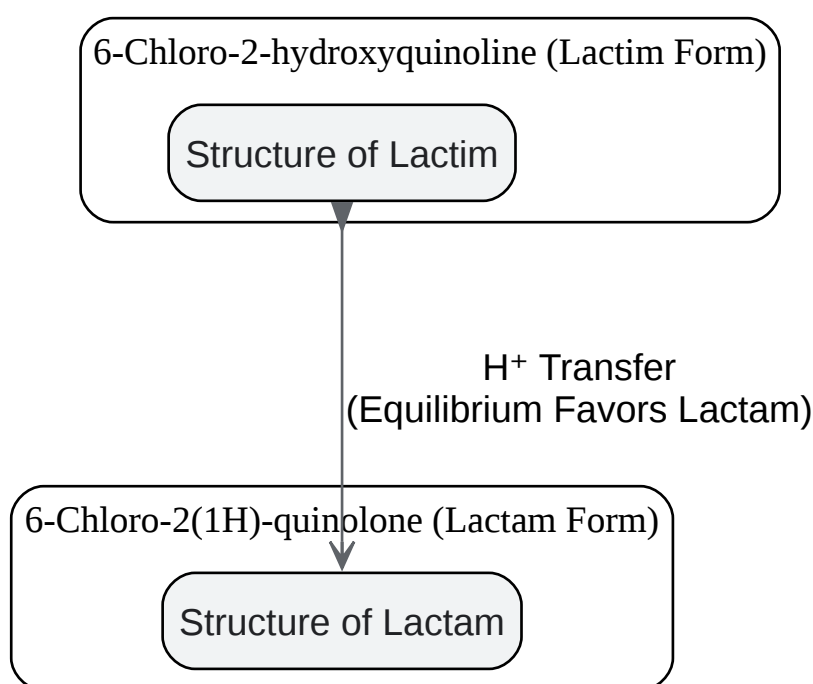
Introduction to 6-Chloro-2-hydroxyquinoline

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[3] The introduction of specific substituents, such as a chlorine atom at the 6-position and a hydroxyl group at the 2-position, imparts unique electronic and steric properties that are highly valuable for molecular design. The 6-chloro substituent can enhance binding affinity to biological targets through halogen

bonding and improve pharmacokinetic profiles, while the 2-hydroxy group plays a pivotal role in the molecule's structural and reactive nature.[1]

Core Molecular Structure and Tautomerism

A foundational concept for understanding **6-Chloro-2-hydroxyquinoline** is its existence in a tautomeric equilibrium. It is not a single, static entity but a dynamic equilibrium between two forms: the lactim (enol) form, which is **6-Chloro-2-hydroxyquinoline**, and the more stable lactam (keto) form, known as 6-Chloro-2(1H)-quinolone.[4] This equilibrium is paramount as it influences nearly all of its physicochemical properties, from solubility and melting point to its spectroscopic signature. While the lactim form may be present, the equilibrium overwhelmingly favors the lactam form in most environments, especially in polar solvents.[4] Therefore, most analytical data collected in solution reflects the properties of the 6-Chloro-2(1H)-quinolone tautomer.



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Caption: Lactam-Lactim tautomerism of **6-Chloro-2-hydroxyquinoline**.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its application in research and development. This section summarizes the key physicochemical data for **6-Chloro-2-hydroxyquinoline**.

General Identifiers and Properties

The following table consolidates the primary identifiers and experimentally determined properties of the compound.

Property	Value	Reference
CAS Number	1810-67-9	[5][6]
Molecular Formula	C ₉ H ₆ ClNO	[5][6]
Molecular Weight	179.61 g/mol	[5]
Appearance	Brown to reddish-brown solid	[7]
Melting Point	267 °C	[5]
SMILES	<chem>Oc1ccc2cc(Cl)ccc2n1</chem>	[5]
InChIKey	OJEBWFGRUPIVSD-UHFFFAOYSA-N	[5]

Solubility Profile

The solubility of **6-Chloro-2-hydroxyquinoline** is a critical parameter for its use in synthesis, purification, and biological assays. Consistent with its predominantly nonpolar, heterocyclic structure and the stable lactam form, it exhibits low aqueous solubility.

- Water: Described as insoluble or slightly soluble.[2][8]
- Organic Solvents: Generally soluble in polar organic solvents such as ethanol, methanol, and DMSO.[2][8]

The choice of solvent is critical. For instance, in synthetic chemistry, a solvent that fully solubilizes the compound is necessary for homogeneous reaction kinetics. Conversely, for

purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal.

Acid-Base Properties (pKa)

The pKa values of a molecule are crucial for predicting its charge state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. For **6-Chloro-2-hydroxyquinoline**, two primary pKa values are relevant due to its tautomeric nature: one for the deprotonation of the quinolinium nitrogen in the lactim form and another for the N-H proton in the lactam form. While specific experimental data for the 6-chloro derivative is not readily available, related 8-hydroxyquinolines have shown pKa values for the quinolinium nitrogen deprotonation in the acidic range (pH 2-3) and for the hydroxyl/amide proton in the neutral to basic range.^{[9][10]}

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and offering insights into its structure and electronic environment. The data presented here primarily reflects the dominant lactam tautomer, 6-Chloro-2(1H)-quinolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

- ¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For 6-Chloro-2(1H)-quinolone, one would expect to see distinct signals for the aromatic protons on both the benzene and pyridine rings. The N-H proton of the lactam form typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.
- ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The most downfield signal is typically the carbonyl carbon (C=O) of the lactam ring, appearing around 160-170 ppm.^[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The absorption maxima (λ_{max}) are sensitive to the solvent and the pH of the solution.^[12] For quinoline derivatives, the spectra typically show multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system.^{[13][14]} Altering the pH can cause shifts in these maxima as different protonated or deprotonated species are formed, a phenomenon that can be leveraged to determine the compound's pKa values spectrophotometrically.^[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most diagnostic peak for confirming the dominant lactam structure of 6-Chloro-2(1H)-quinolone is a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the 1650-1690 cm^{-1} region. The N-H stretching vibration would also be present, usually as a broad band around 3200-3400 cm^{-1} .^[13]

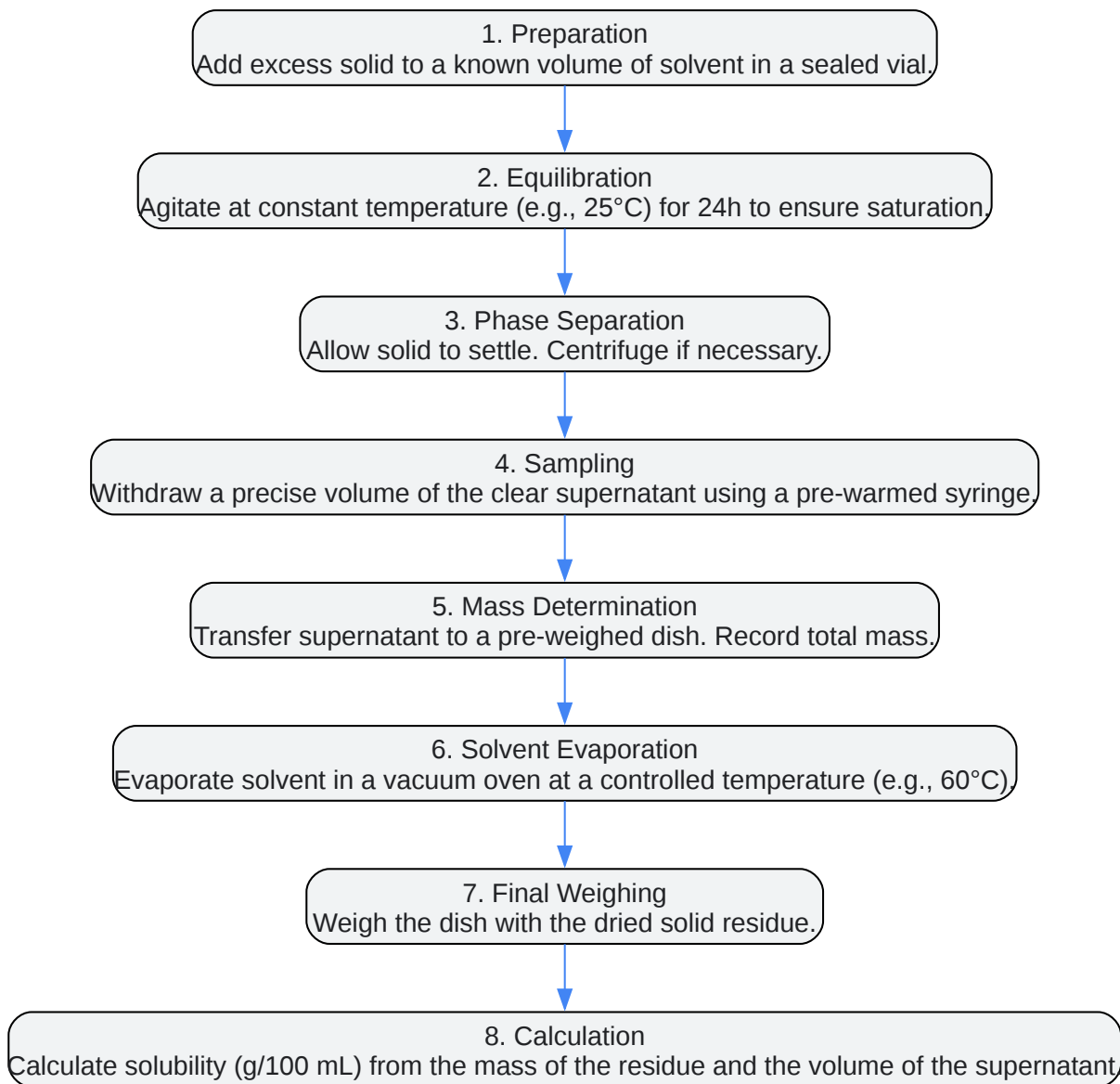
Experimental Protocols for Characterization

To ensure scientific integrity, all characterization must follow robust, validated protocols. The following sections provide step-by-step methodologies for key analytical procedures.

Protocol: Determination of Solubility via the Gravimetric Method

This protocol provides a reliable method for quantifying the solubility of **6-Chloro-2-hydroxyquinoline** in a specific organic solvent at a set temperature.^[8]

Causality: The gravimetric method is a direct and absolute measure of solubility. It relies on creating a saturated solution, separating a precise volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute. Its accuracy depends on precise measurements of volume and mass and ensuring the solution is truly saturated and stable during sampling.



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Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **6-Chloro-2-hydroxyquinoline** to a series of vials. The excess solid is crucial to ensure saturation is reached.
- Solvent Addition: Add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to allow the system to reach equilibrium.
- Sampling: Remove the vials from the shaker and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant. Crucial Insight: Use a pre-warmed syringe and filter (0.45 µm) to prevent premature precipitation of the solute due to temperature changes.
- Mass Determination: Transfer the filtered supernatant into a pre-weighed evaporation dish and record the exact mass.
- Evaporation: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 60-80°C) until a constant weight is achieved.
- Calculation: The solubility is calculated using the final mass of the dried solid and the volume of the supernatant taken.

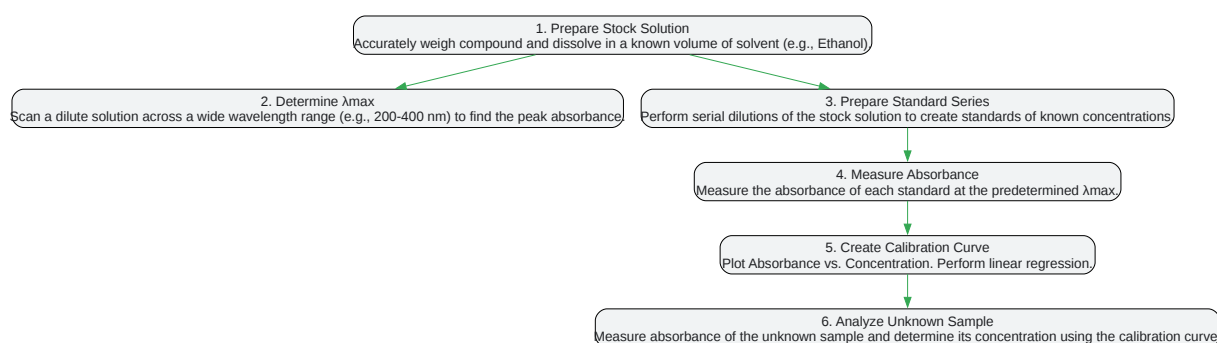
Protocol: Characterization by ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **6-Chloro-2-hydroxyquinoline**.
- Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves the compound and its hydrogen-bond accepting nature slows the exchange of the N-H proton, allowing it to be observed as a distinct signal.
- Analysis: Transfer the solution to a clean, dry NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

- **Data Processing:** Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Protocol: Determination of λ_{max} via UV-Vis Spectroscopy

This protocol details the process for determining the wavelength of maximum absorbance (λ_{max}) and creating a calibration curve for quantitative analysis.



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Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **6-Chloro-2-hydroxyquinoline** of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol.
- **Determination of λ_{max} :** Dilute a small aliquot of the stock solution and scan its absorbance from 200 to 400 nm to identify the wavelength(s) of maximum absorbance.
- **Calibration Curve:** Prepare a series of 5-7 standard solutions with decreasing concentrations via serial dilution of the stock solution.
- **Measurement:** Measure the absorbance of each standard solution at the determined λ_{max} , using the pure solvent as a blank reference.
- **Plotting:** Plot a graph of absorbance versus concentration. The resulting data should be linear and adhere to the Beer-Lambert law. This curve can then be used to determine the concentration of unknown samples.

Chemical Stability and Reactivity

While specific degradation studies on **6-Chloro-2-hydroxyquinoline** are not extensively published, general knowledge of related heterocyclic systems provides valuable insight.^[15] The lactam structure imparts significant aromatic stability. However, like other aromatic aldehydes and ketones, it can be susceptible to degradation under harsh acidic or basic conditions, particularly at elevated temperatures.^[16]

Handling and Storage:

- Store in a cool, dry, and dark place to prevent potential photodegradation.
- Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
- For solutions, it is advisable to prepare them fresh before use, especially if the solvent is acidic or basic.^[16]

Applications in Drug Development

6-Chloro-2-hydroxyquinoline is a valuable building block for the synthesis of more complex molecules. Its rigid scaffold is ideal for presenting substituents in a well-defined three-

dimensional space, making it a powerful core for structure-activity relationship (SAR) studies. A notable application is in the development of kinase inhibitors, where the quinoline core can act as a mimic of the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases involved in cancer signaling pathways.[1]

Conclusion

6-Chloro-2-hydroxyquinoline is a compound whose physicochemical properties are fundamentally governed by its lactam-lactim tautomeric equilibrium. Its characterization requires a nuanced understanding of this principle, influencing everything from solvent choice for NMR analysis to the interpretation of IR spectra. With low aqueous solubility, a high melting point, and a stable crystalline form, it is well-suited as an intermediate in multi-step synthetic campaigns. The robust experimental protocols provided in this guide offer a validated framework for researchers to accurately characterize this compound, ensuring data integrity and facilitating its successful application in the critical field of drug discovery.

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